2-(4-Tert-butylphenoxy)propanohydrazide

Description

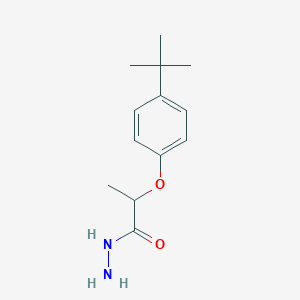

2-(4-Tert-butylphenoxy)propanohydrazide is a hydrazide derivative characterized by a propanohydrazide backbone substituted with a 4-tert-butylphenoxy group. This compound belongs to a class of hydrazides studied for their diverse pharmacological activities, including anticonvulsant, analgesic, and anti-inflammatory properties. The tert-butyl group at the para position of the phenoxy moiety confers significant steric bulk and lipophilicity, which may enhance membrane permeability and metabolic stability compared to smaller substituents. Structural analyses, such as NMR and HPLC data, confirm its molecular identity (e.g., [M+H]+ = 355.55) .

Structure

2D Structure

Propriétés

IUPAC Name |

2-(4-tert-butylphenoxy)propanehydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O2/c1-9(12(16)15-14)17-11-7-5-10(6-8-11)13(2,3)4/h5-9H,14H2,1-4H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZNCKHGNOQBBRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NN)OC1=CC=C(C=C1)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20407279 | |

| Record name | 2-(4-tert-butylphenoxy)propanohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20407279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125096-56-2 | |

| Record name | 2-[4-(1,1-Dimethylethyl)phenoxy]propanoic acid hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=125096-56-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-tert-butylphenoxy)propanohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20407279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Esterification-Hydrazinolysis Sequential Pathway

The most widely documented approach involves a two-step process:

-

Esterification of 4-Tert-butylphenol :

-

Reagents : 4-Tert-butylphenol reacts with propionyl chloride in the presence of a base (e.g., pyridine) to form 2-(4-tert-butylphenoxy)propanoic acid ethyl ester .

-

Conditions : Reactions are typically conducted at 80–100°C for 4–6 hours under nitrogen to prevent oxidation.

-

Yield : Reported yields range from 65% to 78%, depending on the stoichiometric ratio of propionyl chloride to phenol (1.2:1 optimal).

-

-

Hydrazinolysis of the Ester :

Mechanistic Insight :

-

The base deprotonates 4-tert-butylphenol, enhancing its nucleophilicity for attack on the electrophilic carbonyl carbon of propionyl chloride.

-

Hydrazine displaces the ethoxy group in the ester via nucleophilic acyl substitution, forming the hydrazide.

Direct Coupling via Mitsunobu Reaction

An alternative one-pot method employs the Mitsunobu reaction to form the ether linkage directly:

-

Reagents : 4-Tert-butylphenol, tert-butyl 2-hydroxypropanoate, triphenylphosphine, and diisopropyl azodicarboxylate (DIAD) in THF.

-

Conditions : Reactions proceed at 0°C to room temperature over 12–24 hours.

-

Post-Reaction Processing :

-

Hydrolysis of the tert-butyl ester with trifluoroacetic acid (TFA) yields 2-(4-tert-butylphenoxy)propanoic acid .

-

Subsequent treatment with hydrazine hydrate forms the target hydrazide.

-

Advantages :

-

Higher regioselectivity compared to esterification methods.

-

Yields of 75–85% for the etherification step, with an overall yield of 68–72% after hydrazide formation.

Optimization of Reaction Parameters

Catalytic Systems and Solvent Effects

Temperature and Stoichiometry

-

Esterification : Excess propionyl chloride (1.5 eq.) at 90°C maximizes ester yield but risks di-ester formation.

-

Hydrazinolysis : Lower temperatures (50–60°C) minimize hydrazine decomposition, while higher temperatures (70–80°C) reduce reaction time.

Purification and Characterization

Chromatographic Techniques

Spectroscopic Analysis

-

¹H NMR (400 MHz, DMSO-d₆): δ 1.32 (s, 9H, t-Bu), 4.12 (q, 2H, OCH₂), 2.55 (t, 2H, CH₂CO), 9.85 (s, 1H, NH).

-

IR : Peaks at 1650 cm⁻¹ (C=O stretch) and 3300 cm⁻¹ (N-H stretch) confirm hydrazide formation.

Industrial-Scale Considerations

Cost-Efficiency of Starting Materials

Analyse Des Réactions Chimiques

2-(4-Tert-butylphenoxy)propanohydrazide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: It can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

The major products formed from these reactions depend on the reagents and conditions used.

Applications De Recherche Scientifique

2-(4-Tert-butylphenoxy)propanohydrazide has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It is employed in studies related to enzyme inhibition and protein interactions.

Industry: It is used in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of 2-(4-Tert-butylphenoxy)propanohydrazide involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes or proteins, thereby modulating biological processes. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparaison Avec Des Composés Similaires

Table 1: Structural and Molecular Comparisons

| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Notable Features |

|---|---|---|---|---|

| 2-(4-Tert-butylphenoxy)propanohydrazide | C₁₃H₂₀N₂O₂ | 236.31 | 4-tert-butylphenoxy | High lipophilicity, steric bulk |

| 2-(4-Chlorophenoxy)propanehydrazide | C₉H₁₁ClN₂O₂ | 214.65 | 4-chlorophenoxy | Increased polarity, halogenated |

| 2-(4-Isobutylphenyl)propanohydrazide | C₁₃H₁₈N₂O | 218.29 | 4-isobutylphenyl | Branched alkyl, moderate bulk |

| 2-(3,4-Dimethylphenoxy)propanohydrazide | C₁₁H₁₆N₂O₂ | 208.26 | 3,4-dimethylphenoxy | Electron-donating methyl groups |

| 4-Tert-butylbenzohydrazide | C₁₁H₁₆N₂O | 192.26 | 4-tert-butylbenzoyl | Shorter chain, aromatic core |

Key Observations:

- Steric Effects : Isobutyl and tert-butyl groups introduce steric hindrance, which may influence binding to biological targets compared to planar aromatic systems like benzohydrazides .

- Electronic Effects : Electron-withdrawing groups (e.g., Cl) increase polarity, whereas methyl and tert-butyl groups are electron-donating, altering electronic distribution and reactivity .

Crystallographic and Conformational Differences

Table 2: Structural Parameters from Crystallographic Studies

| Compound | Dihedral Angles (Phenyl Rings) | Hydrogen Bonding Patterns | Crystal Packing |

|---|---|---|---|

| N'-[(E)-4-Chloro-benzylidene]-2-(4-isobutyl-phenyl)propanohydrazide | 86.99° (between rings) | N-H···O, forming dimers | Face-to-face dimers, stacked chains |

| 2-(4-Tert-butylphenoxy)-N'-[...]acetohydrazide (3d) | Not reported | Not characterized | Likely influenced by tert-butyl |

| 2-(4-Isobutylphenyl)-N'-[1-(4-nitro)ethylidene]propanohydrazide | 15.02° (nitro group twist) | N-H···O and C-H···π interactions | Stabilized by multiple weak bonds |

Key Observations:

- Hydrogen bonding (e.g., N-H···O) is common in hydrazides, contributing to crystal stability and possibly modulating solubility .

Pharmacological Implications

- Anti-inflammatory Effects : Isobutylphenyl variants (e.g., linked to ibuprofen derivatives) highlight the role of alkyl substituents in COX inhibition .

- Synthetic Versatility: The propanohydrazide chain allows for diverse derivatization (e.g., Schiff base formation) to optimize bioactivity, as seen in nitro- and chloro-substituted analogues .

Activité Biologique

2-(4-Tert-butylphenoxy)propanohydrazide, with the chemical formula C13H20N2O2 and a molecular weight of 236.31 g/mol, is a compound that has garnered attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

- Molecular Formula : C13H20N2O2

- Molecular Weight : 236.31 g/mol

- CAS Number : 125096-56-2

The compound features a hydrazide functional group linked to a tert-butylphenoxy moiety, which may contribute to its biological activity by modulating interactions with various biological targets.

Biological Activity

The biological activity of this compound has been investigated in several contexts:

1. Antioxidant Activity

Research indicates that compounds similar to this compound exhibit antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is implicated in various diseases, including neurodegenerative disorders.

2. Neuroprotective Effects

Studies have suggested that derivatives of this compound may protect neuronal cells from damage induced by amyloid-beta (Aβ) peptides, which are associated with Alzheimer's disease. For instance, related compounds have shown to inhibit Aβ aggregation and reduce cytotoxicity in neuronal cell lines.

3. Anti-inflammatory Properties

Inflammation plays a significant role in many chronic diseases. The compound's structure may allow it to modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines.

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to interact with specific molecular targets involved in oxidative stress and inflammation. The hydrazide group may facilitate binding to enzyme active sites or receptor sites, influencing cellular signaling pathways.

Case Studies and Research Findings

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(4-tert-butylphenoxy)propanohydrazide, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves coupling 4-tert-butylphenol with a propanohydrazide backbone. Key steps include:

- Etherification : Reacting 4-tert-butylphenol with a halogenated propionic acid derivative (e.g., chloroacetic acid) under basic conditions (e.g., K₂CO₃) to form the phenoxy intermediate .

- Hydrazide Formation : Treating the intermediate with hydrazine hydrate in ethanol under reflux (60–80°C) to yield the hydrazide moiety .

- Optimization : Parameters like temperature (60–100°C), solvent polarity (ethanol vs. DMF), and stoichiometric ratios (1:1.2 phenol-to-hydrazine) are critical for yield (>70%) and purity (>95%) .

- Monitoring : TLC (silica gel, ethyl acetate/hexane) and HPLC are used to track reaction progress .

Q. How is the structural integrity of this compound validated experimentally?

- Methodological Answer : Multi-spectral characterization is essential:

- NMR : ¹H and ¹³C NMR confirm the tert-butyl group (δ ~1.3 ppm for 9H singlet) and hydrazide NH signals (δ ~8–9 ppm). 2D NMR (COSY, HSQC) resolves spin-spin coupling and carbon-proton correlations .

- Mass Spectrometry : ESI-MS or HRMS identifies the molecular ion peak (e.g., [M+H]⁺ at m/z 355.55) and fragmentation patterns .

- IR Spectroscopy : Stretching frequencies for N–H (~3300 cm⁻¹) and C=O (~1650 cm⁻¹) confirm functional groups .

Q. What are the primary applications of this compound in pharmacological research?

- Methodological Answer : The tert-butyl and hydrazide groups enable:

- Anticonvulsant Activity : Demonstrated in rodent models via GABAergic modulation. Dosing at 50–100 mg/kg showed reduced seizure duration .

- Analgesic Potential : Evaluated using tail-flick or hot-plate tests, with ED₅₀ values calculated from dose-response curves .

- Structure-Activity Relationship (SAR) : Modifications to the phenoxy or hydrazide groups (e.g., fluorination) are tested for enhanced bioavailability .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s stereochemical configuration?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is definitive:

- Crystallization : Use slow evaporation in ethanol/water (7:3) to grow suitable crystals.

- Data Collection : SHELX software refines unit cell parameters and electron density maps. Key metrics: R₁ < 0.05, wR₂ < 0.12 .

- Analysis : Confirm dihedral angles between the phenoxy and hydrazide planes (e.g., ~15–25°), indicating conformational flexibility .

Q. What strategies mitigate contradictions in bioactivity data across different assay systems?

- Methodological Answer : Discrepancies arise from assay conditions (e.g., cell lines vs. in vivo models). Solutions include:

- Dose Standardization : Normalize activity to molarity (µM) rather than mass (mg/mL) .

- Metabolic Stability Tests : Incubate with liver microsomes to assess first-pass metabolism impacting in vivo efficacy .

- Positive Controls : Compare with established drugs (e.g., carbamazepine for anticonvulsant assays) to calibrate response thresholds .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Methodological Answer : Molecular docking and dynamics simulations guide target identification:

- Target Selection : Prioritize receptors like GABA-A or COX-2 based on structural homology to known ligands .

- Docking Software : Use AutoDock Vina with Lamarckian genetic algorithms. Score binding affinities (ΔG < −6 kcal/mol suggests strong interactions) .

- Validation : Overlay docking poses with crystallographic ligand positions (RMSD < 2.0 Å) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.